molecular formula C5H7NO2 B196013 Glutarimide CAS No. 1121-89-7

Glutarimide

Cat. No. B196013
CAS RN: 1121-89-7
M. Wt: 113.11 g/mol
InChI Key: KNCYXPMJDCCGSJ-UHFFFAOYSA-N
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Description

Glutarimide is an organic compound with the formula (CH2)3(CO)2NH . It is a white solid that forms upon dehydration of the amide of glutaric acid . Glutarimide is sometimes called 2,6-piperidinedione . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .


Synthesis Analysis

The compound forms upon dehydration of the amide of glutaric acid . A glutarimide antibiotic, 9-methylstreptimidone, shows antiviral, antitumor, and antifungal activities . There are also studies on the synthesis of functionalized Glutarimide using oxidative N-Heterocyclic Carbene Catalysis .


Molecular Structure Analysis

The molecular weight of Glutarimide is 113.11 g/mol . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2, (H,6,7,8) . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Deamidation and isomerization are known to be among the most prevalent chemical modifications in long-lived human proteins . A liquid chromatography/mass spectrometry-based approach has been used for rapidly characterizing the isomeric products of Gln deamidation .


Physical And Chemical Properties Analysis

Glutarimide is a white solid . It has a density of 1.2416 (rough estimate) . The melting point is 155-157 °C (lit.) . It is soluble in water, hot ethanol, and boiling benzene . It is insoluble in ether .

Scientific Research Applications

  • Metabolism and Degradation : Glutarimides have been studied for their metabolism and biological degradation. Kebrle and Hoffmann (1956) and (2005) explored the biological degradation of glutarimides in dogs, focusing on oxidative degradation processes (Kebrle & Hoffmann, 1956) (Kebrle & Hoffmann, 2005).

  • Pharmacological Applications : Some glutarimide derivatives, like bemegride, have been studied for their therapeutic applications, particularly as barbiturate antagonists (Shaw, 1957) (Shaw, 1957).

  • Biological Activity and Synthesis Methods : Popovic-Djordjevic et al. (2014) reviewed the biological activities of glutarimides, including their roles as androgen receptor antagonists, anti-inflammatory, and anxiolytics. The paper also discusses methods for synthesizing glutarimides (Popovic-Djordjevic et al., 2014).

  • Role in Immunology and Transplantation : DTCM-glutarimide, a novel piperidine derivative, has been studied for its role in inhibiting macrophage activation and suppressing graft rejection in transplant cases (Takeiri et al., 2011) (Takeiri et al., 2011).

  • Drug Transport through Cell Membranes : Michalska et al. (2000) suggested that the glutarimide moiety acts as a carrier molecule, facilitating the transport of biologically active substances through cell membranes (Michalska et al., 2000).

  • Chemokine Inhibition : Fox et al. (2005) identified that certain glutarimide derivatives inhibit chemokine activities, acting as anti-inflammatory agents (Fox et al., 2005).

  • Inhibition of Peptide Synthesis in Ribosomes : The impact of cycloheximide and related glutarimide antibiotics on peptide synthesis in reticulocyte ribosomes was explored by Obrig et al. (1971) (Obrig et al., 1971).

  • Antitumor and Antimetastatic Properties : Rajski and Shen (2010) discussed the multifaceted modes of action of glutarimide-containing polyketides with significant antitumor and antimetastatic effects (Rajski & Shen, 2010).

  • Action on Autonomic Ganglia : Patel et al. (1978) studied the ganglionic actions of newly synthesized glutarimide compounds, revealing their effects on the autonomic nervous system (Patel et al., 1978) (Patel et al., 1978).

  • Infrared Matrix Isolation and Theoretical Studies : The molecular structure and vibrational frequencies of glutarimide were investigated by Bieńko et al. (1997) using infrared matrix isolation and theoretical studies (Bieńko et al., 1997).

  • Antiproliferative Activity against Cancer Cells : Ge et al. (2021) characterized the antiproliferative activity of streptoglutarimide H against lung cancer cells, exploring its mechanism of action (Ge et al., 2021).

  • Synthesis and Antiviral Activities : Ji et al. (2010) synthesized novel glutarimide compounds and evaluated their antiviral activities, highlighting specific compounds with strong antiviral properties (Ji et al., 2010).

Safety And Hazards

Glutarimide should be handled with care. Avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYXPMJDCCGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074452
Record name Glutarimide
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutarimide

CAS RN

1121-89-7
Record name Glutarimide
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Record name Glutarimide
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Record name Glutarimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,140
Citations
S Lentzsch, MS Rogers, R LeBlanc, AE Birsner… - Cancer Research, 2002 - AACR
Thalidomide has recently been shown to be useful in the treatment of multiplemyeloma and may also be useful in the treatment of other hematological malignancies.We have identified …
Number of citations: 107 aacrjournals.org
TG Obrig, WJ Culp, WL McKeehan… - Journal of Biological …, 1971 - ASBMB
Cycloheximide and related glutarimide antibiotics have been shown to affect binding, transfer enzyme II-dependent movement, and release of transfer RNA from the donor site of …
Number of citations: 709 www.jbc.org
AP Grollman - Proceedings of the National Academy of …, 1966 - National Acad Sciences
… An analogy between the glutarimide antibiotics and the ipecac alkaloids will be demonstrated … glutarimide compounds and suggests new pharmaceutical preparations of potential value. …
Number of citations: 324 www.pnas.org
GF Somers - British journal of pharmacology and chemotherapy, 1960 - Wiley Online Library
Thalidomide (α‐phthalimidoglutarimide, “Distaval,” “Contergan”) is a new sedative hypnotic drug which produces no toxic effects when administered orally to animals in massive doses. …
Number of citations: 165 bpspubs.onlinelibrary.wiley.com
K Sugawara, Y Nishiyama, S Toda… - The Journal of …, 1992 - jstage.jst.go.jp
… Structural studies clarified that lactimidomycin is a new glutarimide antibiotic having a … 13C-enriched biosynthetic studies to be a novel glutarimide group antibiotic having a unique 12-…
Number of citations: 110 www.jstage.jst.go.jp
K Micoine, P Persich, J Llaveria… - … A European Journal, 2013 - Wiley Online Library
Lactimidomycin (1) was described in the literature as an exquisitely potent cell migration inhibitor. Encouraged by this claim, we developed a concise and scalable synthesis of this …
M Krasavin, M Adamchik, A Bubyrev, C Heim… - European Journal of …, 2023 - Elsevier
To expand the chemical toolkit for targeted protein degradation, we report the generation of a new series of non-thalidomide Cereblon (CRBN) ligands. Readily available 2-methylidene …
Number of citations: 11 www.sciencedirect.com
JD Hansen, K Condroski, M Correa… - Journal of Medicinal …, 2018 - ACS Publications
We previously disclosed the identification of cereblon modulator 3 (CC-885), with potent antitumor activity mediated through the degradation of GSPT1. We describe herein the structure…
Number of citations: 60 pubs.acs.org
PW Jeffs, D McWilliams - Journal of the American Chemical …, 1981 - ACS Publications
… The close structural relationships between the glutarimide … the label resided in the carbonyl(s) of the glutarimide ring.13 … malonate unit occurs in the glutarimide ring of cycloheximide.14 …
Number of citations: 43 pubs.acs.org
J Ju, SR Rajski, SK Lim, JW Seo… - Journal of the …, 2009 - ACS Publications
Migrastatin (1), iso-migrastatin (5) and lactimidomycin (7) are all glutarimide-containing polyketides known for their unique structures and cytotoxic activities against human cancer cell …
Number of citations: 68 pubs.acs.org

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